Target Engagement: Exclusive Annotation as an MMP-8 Inhibitor vs. Industrial Monomer Analog
3-Amino-azacyclotridecan-2-one is explicitly annotated in DrugBank as an inhibitor of human neutrophil collagenase (MMP-8), a key target in tissue remodeling and inflammation. This biological activity is absent for its closest structural analog, laurolactam (azacyclotridecan-2-one), which is classified solely as an industrial monomer for nylon-12 production [1][2]. The compound's presence in the PDB structure 1KBC, co-crystallized with the catalytic domain of MMP-8, provides direct structural evidence of its engagement with this disease-relevant target [3].
| Evidence Dimension | Validated biological target engagement |
|---|---|
| Target Compound Data | Annotated inhibitor of neutrophil collagenase (MMP-8) (DrugBank) |
| Comparator Or Baseline | Laurolactam: No annotated biological target; classified as industrial monomer (nylon-12) |
| Quantified Difference | Qualitative differential: target annotation presence vs. absence |
| Conditions | DrugBank annotation and PDB co-crystallization evidence (1KBC, 1.80 Å resolution) |
Why This Matters
This target annotation differentiates the compound for drug discovery or biochemical research applications, where laurolactam offers no relevant biological activity.
- [1] DrugBank. DB08476: 3-AMINO-AZACYCLOTRIDECAN-2-ONE. Accessed April 24, 2026. View Source
- [2] Wikipedia. Laurolactam. Accessed April 24, 2026. View Source
- [3] RCSB PDB. 1KBC: 1.8-A crystal structure of the catalytic domain of human neutrophil collagenase (MMP-8). Betz, M. et al., Eur. J. Biochem., 1997, 247, 356-363. View Source
